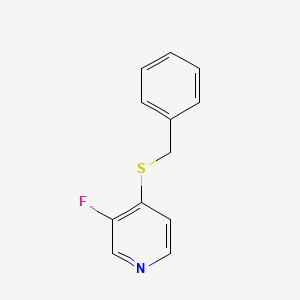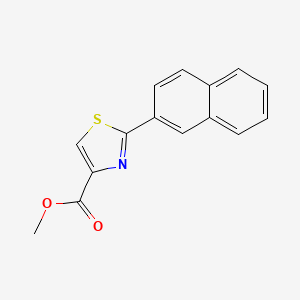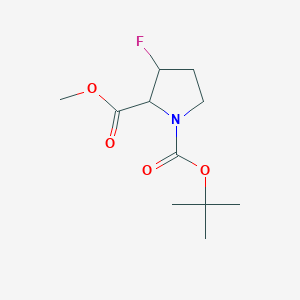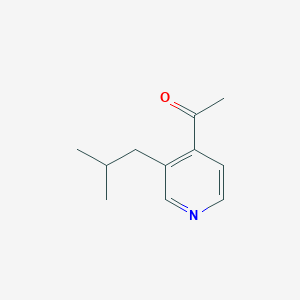
Silane, (chlorophenyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ClSi. It is a derivative of phenyltrimethylsilane, where a chlorine atom is substituted at the ortho position of the phenyl ring. This compound is commonly used in organic synthesis as a silylating agent and as an intermediate in the preparation of other organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions
(2-Chlorophenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, (2-Chlorophenyl)trimethylsilane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2-Chlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyltrimethylsilanes.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include phenylsilane derivatives.
科学研究应用
(2-Chlorophenyl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups in organic synthesis.
Material Science: It is used in the preparation of silicon-based materials and coatings.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biotechnology: It is used in the modification of biomolecules for various biotechnological applications.
作用机制
The primary mechanism of action of (2-Chlorophenyl)trimethylsilane involves the nucleophilic attack on the silicon atom. The chlorine atom is displaced, forming a new Si-O, Si-N, or Si-S bond, depending on the nucleophile. This mechanism is crucial in silylation reactions, where the compound is used to introduce a trimethylsilyl group into various organic molecules.
相似化合物的比较
Similar Compounds
Phenyltrimethylsilane: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(4-Chlorophenyl)trimethylsilane: The chlorine atom is positioned at the para position, affecting its reactivity and steric properties.
(2-Bromophenyl)trimethylsilane: Similar structure but with a bromine atom, which can influence its reactivity and applications.
Uniqueness
(2-Chlorophenyl)trimethylsilane is unique due to the presence of the chlorine atom at the ortho position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds .
属性
CAS 编号 |
30851-85-5 |
|---|---|
分子式 |
C9H13ClSi |
分子量 |
184.74 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI 键 |
CLZTZCUXBOSNMN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)







